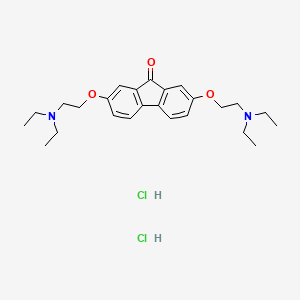

Deae-F

Description

Tilorone is a orally available small molecule interferon inducer that is used as an antiviral agent.

TILORONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

An antiviral agent used as its hydrochloride. It is the first recognized synthetic, low-molecular-weight compound that is an orally active interferon inducer, and is also reported to have antineoplastic and anti-inflammatory actions.

See also: Tilorone Hydrochloride (active moiety of).

Propriétés

Numéro CAS |

27591-69-1 |

|---|---|

Formule moléculaire |

C25H35ClN2O3 |

Poids moléculaire |

447.0 g/mol |

Nom IUPAC |

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |

InChI |

InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |

Clé InChI |

IRHBANNTGULQJF-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

27591-69-1 (di-hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride |

Origine du produit |

United States |

Overview of Research Significance in Biological and Biomedical Sciences

Historical Context of Tilorone (B613820) Dihydrochloride (B599025) Research

The story of Tilorone dihydrochloride began in the United States, where it was first synthesized and developed at the pharmaceutical company Merrell Dow, which is now part of Sanofi. nih.gov In 1970, it was heralded as the first orally active synthetic compound capable of inducing interferon, a key signaling protein in the innate immune response against viral infections. nih.govnih.gov This discovery sparked considerable interest, as an oral interferon inducer was a significant advancement in antiviral research at the time. nih.govwikipedia.org Early studies in the 1970s extensively documented its broad-spectrum antiviral activity in mice against a range of viruses, including influenza, herpes simplex, and West Nile virus. nih.govasm.org

However, the initial enthusiasm in the United States waned. Early clinical reports in humans indicated a lack of correlation between the induction of interferon and the observed viral protection. nih.govnih.gov In some human studies, detectable levels of interferon were not produced at all. nih.gov These findings raised questions about its mechanism of action and its translatability from rodent models to humans, ultimately leading to the halt of its development in the U.S. nih.gov Despite this, research continued in other parts of the world, particularly in Russia and the Ukraine, where it was further developed and eventually commercialized under trade names like Amixin® and Lavomax®. nih.govosf.io In these countries, it has been used clinically for various viral infections, including acute respiratory viral infections and viral hepatitis. nih.govasm.org

Evolution of Research Perspectives on Tilorone Dihydrochloride

The scientific understanding of Tilorone dihydrochloride's mechanism of action has undergone a significant evolution since its discovery. The initial focus on interferon induction has broadened to encompass a more complex and multifaceted pharmacological profile.

From a Singular to a Multi-pronged Mechanism of Action:

While early research almost exclusively attributed Tilorone's antiviral effects to interferon induction, subsequent studies began to suggest other possibilities. nih.govnih.gov It was observed that the compound's protective effects in mice did not always align with the levels of induced interferon, hinting at alternative or additional mechanisms. nih.govnih.gov

In recent years, research has illuminated these alternative pathways. One significant discovery is Tilorone's lysosomotropic activity . nih.govmdpi.com As a cationic amphiphilic drug, it can accumulate in lysosomes, increasing their pH. nih.gov This disruption of lysosomal function is thought to interfere with the entry and replication of various viruses that rely on the acidic environment of these organelles. nih.gov

Furthermore, evidence has emerged for the direct interaction of Tilorone with viral proteins . For instance, it has been shown to bind to the glycoprotein (B1211001) of the Ebola virus, potentially blocking its entry into host cells. mdpi.com This finding represents a significant shift from a host-directed (interferon induction) to a pathogen-directed mechanism of action.

More recent investigations have also revisited its immunomodulatory effects beyond simple interferon induction. It is now understood to activate various components of the innate and adaptive immune systems, including natural killer (NK) cells and cytotoxic T lymphocytes. researchgate.net Some research suggests it may activate innate immunity signaling pathways, such as the RIG-I-like receptor pathway, which is responsible for sensing viral RNA. nih.gov

Expanding Therapeutic Horizons:

The evolving understanding of Tilorone's mechanisms has paved the way for exploring its therapeutic potential beyond viral infections.

Anticancer Research: The planar structure of the Tilorone molecule, which allows it to intercalate with DNA, has led to investigations into its anticancer properties. researchgate.netnih.gov Studies have explored its effects on various cancer cell lines, including breast cancer and mouse hepatoma, with research suggesting it can induce apoptosis and inhibit cell proliferation. researchgate.netresearchgate.net

Anti-fibrotic Potential: More recently, Tilorone has been identified as a potential anti-fibrotic agent. nih.govnih.govunimelb.edu.au Research has demonstrated its ability to attenuate collagen synthesis in human cardiac fibroblasts and reduce fibrosis in animal models of cardiac and pulmonary fibrosis. nih.govunimelb.edu.auresearchgate.net This has opened up new avenues for its potential application in treating fibrotic diseases. nih.govunimelb.edu.au

The journey of Tilorone dihydrochloride from a simple interferon inducer to a compound with diverse biological activities illustrates the dynamic nature of scientific inquiry. Its story is a testament to how continued research can unveil the hidden complexities of a molecule, leading to new and unexpected therapeutic possibilities.

Mechanistic Elucidation of Tilorone Dihydrochloride S Biological Actions

Modulation of Host Innate Immunity Pathways

Tilorone (B613820) dihydrochloride's biological activity is predominantly attributed to its capacity to activate innate immunity pathways. researchgate.netnih.gov One of the hypothesized mechanisms involves the activation of the RIG-I-like receptor (RLR) pathway, which is responsible for sensing intracellular viral RNA and initiating a cellular antiviral response through the induction of interferons. researchgate.netnih.gov

Interferon (IFN) Induction Mechanisms

Tilorone is a well-documented inducer of interferons, stimulating the production of alpha (α), beta (β), and gamma (γ) interferons. ncats.iogoogle.com This broad-spectrum induction is a cornerstone of its antiviral and immunomodulatory effects. researchgate.net

Tilorone dihydrochloride (B599025) stimulates the formation of α, β, and γ interferons within the body. ncats.iogoogle.comgoogle.com This induction is a key aspect of its mechanism of action, contributing to its antiviral properties. ncats.iomedchemexpress.com Studies have shown that tilorone can increase IFN-β levels and also induces the synthesis of γ-interferon by T-lymphocytes and NK cells. researchgate.netgoogle.com In human leukocytes, tilorone has been observed to induce the synthesis of α- and β-interferons in a 3:1 ratio. google.com

The primary producers of interferons in response to oral administration of tilorone are a diverse range of cells. These include:

Intestinal epithelial cells ncats.iogoogle.comgoogle.com

Hepatocytes ncats.iogoogle.comgoogle.com

T-lymphocytes ncats.iogoogle.comgoogle.comif-pan.krakow.pl

Neutrophils google.comgoogle.com

Granulocytes ncats.iogoogle.comgoogle.com

This widespread cellular response underscores the systemic immunomodulatory effects of the compound.

Preclinical studies in mice have revealed a characteristic delayed but prolonged interferon response following tilorone administration. nih.govnih.gov After a single oral dose, maximum interferon production is observed in a specific sequence: first in the intestine, followed by the liver, and then in the blood, typically within a 4 to 24-hour timeframe. ncats.iogoogle.comgoogle.com

In mouse models, peak circulating interferon levels of 8,000 to 10,000 units/ml have been detected 12 hours after inoculation, with the response persisting for up to 30 hours. nih.govebi.ac.uk Another study in mice receiving a 250 mg/kg oral dose showed that tilorone stimulates a delayed but prolonged response, with peak serum levels of approximately 2000 pg/mL observed between 12 and 24 hours after administration. nih.gov This sustained interferon presence is a notable feature of tilorone's activity. google.com

Table 1: Kinetics of Tilorone-Induced Interferon Response in Preclinical Models

| Time Post-Administration | Location of Maximum Interferon Production |

|---|---|

| 4 hours | Intestine google.com |

| 12-24 hours | Blood (peak levels) ncats.iogoogle.comgoogle.comnih.govnih.gov |

| Up to 30 hours | Blood (persistent levels) nih.govebi.ac.uk |

Tilorone stimulates the production of interferon-lambda (IFN-λ). ijpsr.info The induction of IFN-λ in pulmonary tissue is thought to enhance antiviral protection in the respiratory tract. ijpsr.info Type III interferons, like IFN-λ, are particularly important for antiviral defense at epithelial barriers, such as the intestinal lining. frontiersin.orgnih.gov They play a critical role in controlling and clearing viral infections in intestinal epithelial cells. nih.govnih.gov The ability of IFN-λ to induce a distinct antiviral transcript profile in porcine intestinal epithelia highlights its specialized role in mucosal immunity. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Tilorone dihydrochloride |

| Interferon-alpha (IFN-α) |

| Interferon-beta (IFN-β) |

| Interferon-gamma (IFN-γ) |

RIG-I-Like Receptor (RLR) Pathway Activation

A key hypothesized mechanism for tilorone's action is the activation of the RIG-I-like receptor (RLR) pathway. nih.govresearchgate.netresearchgate.net RLRs, including RIG-I and MDA5, are intracellular pattern recognition receptors essential for detecting viral RNA in the cytoplasm of most cell types. nih.govnih.gov Upon recognizing viral RNA, RLRs trigger a signaling cascade that results in the production of type I interferons and other antiviral molecules. nih.gov The activation of RLR signaling pathways is a well-established mechanism for IFN production, a known activity of tilorone. nih.gov Microscale thermophoresis binding data have shown a low-affinity interaction between tilorone and the human viral RNA sensor RIG-I, with a reported EC50 of 0.5 mM in a cell-free in vitro model. researchgate.netresearchgate.net This suggests a potential direct or indirect interaction with components of the RLR pathway.

Cytosolic DNA Sensing and Antiviral Transcription

Tilorone is known to be a DNA intercalator. nih.govoup.com This property is hypothesized to play a role in its ability to trigger protective interferon responses by stabilizing cytosolic DNA. oup.com Cytosolic DNA, which can accumulate as a result of nuclear or mitochondrial damage, acts as a danger-associated molecular pattern (DAMP) that can trigger innate immunity. nih.govconditionmed.org

The proposed mechanism involves the following steps:

Stabilization of Cytosolic DNA: Tilorone may bind to and stabilize cytosolic DNA, potentially inhibiting the activity of TREX1, a cytosolic DNA endonuclease that would normally degrade it. nih.gov

cGAS-STING Pathway Activation: The accumulation of stabilized cytosolic DNA leads to the activation of the cytosolic DNA sensor, cGMP-cAMP synthase (cGAS). nih.gov Activated cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP). nih.govembopress.org

STING-Mediated Signaling: cGAMP then binds to and activates the endoplasmic reticulum-resident protein, stimulator of interferon genes (STING). nih.govconditionmed.org

TBK1 and IRF3 Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). nih.govoup.com

Antiviral Gene Transcription: Phosphorylated IRF3 translocates to the nucleus and drives the transcription of a suite of interferon-stimulated genes, leading to an antiviral state. nih.govoup.com

This activation of cytosolic DNA sensing pathways provides a mechanistic link between tilorone's DNA intercalating properties and its induction of an antiviral, homeostatic transcriptional response. conditionmed.org

Cellular and Molecular Target Interactions

Hypoxia-Inducible Factor (HIF) Pathway Modulation

Tilorone has been identified as a potent activator of the Hypoxia-Inducible Factor (HIF) pathway. nih.govnih.gov The HIF-1 transcriptional activator is a key regulator of the cellular response to hypoxia, controlling the expression of numerous genes involved in adaptation to low oxygen conditions. nih.gov Tilorone's ability to modulate this pathway is independent of iron chelation and inhibition of HIF prolyl-4-hydroxylases (HIF PHDs), the enzymes that typically regulate HIF-1α stability. nih.govnih.govnih.gov

HIF-1α Activation and Protein Level Enhancement

Research has demonstrated that tilorone effectively increases the protein levels of the HIF-1α subunit. nih.govnih.gov Studies using mouse hippocampal neuroblasts (HT22) and rat primary cortical neurons have shown that tilorone treatment leads to an accumulation of HIF-1α protein in the nucleus. nih.gov Immunoblot analysis has confirmed a dose-dependent stabilization of HIF-1 protein levels in the brains of animals treated with tilorone. nih.gov Furthermore, tilorone has been shown to activate an HIF-regulated reporter gene in the central nervous system (CNS), indicating it can cross the blood-brain barrier to exert its effects. nih.govnih.govmedchemexpress.com In a high-throughput screen, 10 µM tilorone induced a nearly 10-fold increase in Hypoxia Response Element (HRE)-dependent luciferase activity. nih.gov

Induction of HIF-Dependent Target Genes (e.g., VEGF, Epo)

Consistent with its ability to activate the HIF pathway, tilorone induces the expression of canonical HIF-dependent target genes. nih.gov In vitro studies have shown that tilorone is significantly more effective at inducing the expression of genes such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (Epo) compared to other HIF activators like desferrioxamine (DFO). nih.gov However, some studies have reported conflicting results, with tilorone treatment leading to a downregulation of HIF-regulated genes like Vegf and Epo in the brain and liver of mice, suggesting that its effects on HIF targets may be context- or tissue-dependent. conditionmed.org

Research Findings on Tilorone Dihydrochloride's Biological Actions

| Biological Action | Pathway/Target | Key Findings | Cell/Animal Model | Citations |

| Innate Immunity | Interferon Induction | Induces interferon production, enhancing the antiviral state of cells. | In vitro, Animal Models | asm.orgnih.gov |

| RIG-I-Like Receptor (RLR) Pathway | Hypothesized to activate the RLR pathway, leading to IFN production. Shows low-affinity binding to RIG-I. | Cell-free in vitro model | nih.govresearchgate.netresearchgate.net | |

| Cytosolic DNA Sensing | Stabilizes cytosolic DNA, activating the cGAS-STING pathway and antiviral transcription. | Theoretical Model, In vivo | nih.govoup.comconditionmed.org | |

| Cellular Stress Response | Hypoxia-Inducible Factor (HIF) Pathway | Potent activator of the HIF pathway, independent of HIF PHD inhibition. | Neuronal cell lines, Animal Models | nih.govnih.govnih.gov |

| HIF-1α Activation | Increases HIF-1α protein levels in the nucleus and activates HRE-dependent gene expression. | Mouse hippocampal neuroblasts, Rat primary cortical neurons, Animal Models | nih.gov | |

| HIF-Dependent Gene Induction | Induces expression of HIF target genes like VEGF and Epo. | HT22 cells, Primary neurons | nih.gov | |

| HIF-Dependent Gene Regulation | Downregulates expression of some HIF target genes (Vegf, Epo) in specific tissues. | Mice (in vivo) | conditionmed.org |

Independence from Iron Chelation and HIF Prolyl Hydroxylase Inhibition

Tilorone dihydrochloride has been identified as a potent activator of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical cellular response to low oxygen conditions. nih.govresearchgate.net However, its mechanism of action is distinct from that of traditional HIF activators like iron chelators. nih.govfrontiersin.org

Iron chelators, such as desferrioxamine mesylate (DFO), function by binding iron, which is a necessary cofactor for the HIF prolyl 4-hydroxylases (HIF PHDs). nih.govnih.gov These enzymes are responsible for marking the HIF-1α subunit for degradation under normal oxygen levels. frontiersin.orgnih.gov By inhibiting HIF PHDs, iron chelators lead to the stabilization and accumulation of HIF-1α, thereby activating the downstream hypoxic response. nih.govfrontiersin.org

In contrast, studies have demonstrated that tilorone enhances HIF protein levels and increases the expression of downstream target genes independently of both iron chelation and direct inhibition of HIF PHDs in vitro. nih.govresearchgate.netfrontiersin.org In a high-throughput screen, tilorone was found to be a more effective activator of a Hypoxia Response Element (HRE)–luciferase reporter than DFO. nih.gov This suggests that tilorone operates through a different, as-yet-unidentified mechanism to stabilize HIF-1α. nih.govresearchgate.net While the precise pathway remains under investigation, possibilities include the activation of cell surface receptors that lead to increased HIF-1α translation. nih.gov

Table 1: Comparison of HIF-1 Pathway Activation

| Compound | Fold Activation of HRE-Luciferase Reporter | Mechanism |

| Desferrioxamine mesylate | 1.89 | Iron Chelation, HIF PHD Inhibition nih.gov |

| Tilorone | 9.67 | Independent of Iron Chelation and HIF PHD Inhibition nih.gov |

Nucleic Acid Interactions

Intercalation into DNA

A significant aspect of tilorone's biological activity is its ability to interact directly with DNA by intercalation. nih.govnih.govebi.ac.uk This process involves the insertion of its planar fluorenone ring system between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalative binding is considered a key factor in its ability to induce the production of interferons. nih.gov

Detailed studies using two-dimensional nuclear magnetic resonance (2-D NMR) and isothermal titration calorimetry (ITC) have provided insights into this interaction. nih.govebi.ac.uk NMR investigations have shown that tilorone exhibits a preference for intercalating between adenine-thymine (AT) base pairs over guanine-cytosine (GC) pairs. nih.govebi.ac.uk Calorimetric data indicate that the binding of tilorone to DNA is an enthalpy-driven process. nih.govebi.ac.uk

The binding constant (Kb) for tilorone's interaction with DNA is of a similar magnitude to that of the well-known intercalating agent, ethidium (B1194527) bromide. nih.gov However, the stoichiometry of tilorone's intercalation is lower than what is typically expected by the neighbor-exclusion principle, which posits a maximum of one intercalator per two base pairs. nih.govebi.ac.uk The observed stoichiometric number for tilorone is between 0.28 and 0.35, suggesting that its side chains, which lie in the DNA grooves, sterically hinder further intercalation at adjacent sites. nih.govebi.ac.uk

Interactions with Single-Stranded RNA (ssRNA) and Nucleosides (e.g., Uridine)

Tilorone's interactions are not limited to double-stranded DNA; it also engages with single-stranded RNA (ssRNA) and its constituent nucleosides. karazin.uaresearchgate.net Studies have explored these interactions as a potential component of its antiviral mechanism. Model studies have been conducted using ssRNA from Saccharomyces cerevisiae yeast and individual nucleosides like uridine. researchgate.net These investigations aim to understand the molecular-level interactions that may contribute to tilorone's biological effects. researchgate.net

Formation of Tilorone-Biomolecule Aggregates

Research has shown that tilorone has a tendency to form aggregates, and this process is enhanced in the presence of certain biomolecules. nih.govresearchgate.net Specifically, dynamic light scattering (DLS) studies have demonstrated the formation of large-scale molecular aggregates when tilorone interacts with single-stranded RNA (ssRNA). karazin.uaresearchgate.net

In solutions of ssRNA alone, particles with a mean diameter of 150-154 nm were observed. researchgate.net However, the addition of tilorone led to a significant increase in particle size, indicating the formation of tilorone-ssRNA aggregates. researchgate.net These aggregates can be more than ten times larger than the initial ssRNA particles. researchgate.net This aggregation is also observed with glycosaminoglycans (GAGs), where NMR spectroscopy has shown that tilorone's tendency to self-aggregate is enhanced in the presence of GAGs. nih.gov

Lysosomal Activity Alteration

Tilorone is a cationic amphiphilic drug, a characteristic that leads to its accumulation in acidic cellular compartments, most notably lysosomes. mdpi.comacs.org This accumulation results in a phenomenon known as lysosomotropism, which significantly alters lysosomal function and is considered a key part of its broad-spectrum antiviral mechanism. mdpi.comresearchgate.net

Once inside the lysosome, tilorone, acting as a weak base, becomes protonated in the acidic environment, which traps it within the organelle. researchgate.net This leads to an increase in the lysosomal pH and inhibits the ATP-dependent acidification of lysosomes. mdpi.comacs.org The de-acidification of the lysosomal environment can interfere with viral entry and replication processes that are dependent on a low pH for uncoating or fusion. researchgate.net

Furthermore, tilorone's interaction with lysosomal contents can induce the storage of certain molecules. It is a potent inducer of the lysosomal storage of sulfated glycosaminoglycans (GAGs), particularly dermatan sulfate. nih.govnih.gov It is hypothesized that tilorone cross-links the polyanionic GAG chains, forming drug-GAG complexes that are resistant to degradation by lysosomal enzymes. nih.govnih.gov This property is linked to the bis-basic structure of the tilorone molecule. nih.gov

Table 2: Effects of Tilorone on Lysosomal Function

| Effect | Observation | Consequence |

| Lysosomotropism | Accumulation in lysosomes mdpi.comacs.org | Alteration of lysosomal environment |

| pH Increase | Neutralizes acidic environment mdpi.comresearchgate.net | Inhibition of pH-dependent viral processes |

| GAG Storage | Induces accumulation of sulfated GAGs nih.govnih.gov | Formation of indigestible drug-GAG complexes |

Inhibition of Virus-Specific Protein Translation

A primary mechanism of tilorone's antiviral action is the inhibition of the synthesis of virus-specific proteins within infected host cells. ncats.ioijpsr.infonih.gov By targeting this crucial step in the viral life cycle, tilorone effectively suppresses viral replication. ncats.ioijpsr.info

Studies on herpes simplex virus-infected cells have shown that in the presence of tilorone, there is a remarkable decrease in the rate of viral polypeptide synthesis. nih.govasm.org While the drug does not appear to affect the initial stages of viral entry, such as adsorption and penetration of viral DNA into the nucleus, it effectively halts the production of new viral components. nih.govasm.org Consequently, newly synthesized viral DNA is not detectable, and new virus particles are not formed. nih.govasm.org This inhibition of protein translation is a direct intracellular antiviral effect, distinct from its interferon-inducing properties. asm.org

Cyclin-Dependent Kinase Gene Expression Inhibition

Tilorone dihydrochloride has been identified as an agent that can selectively inhibit the growth of cancer cells based on their expression of Cyclin-Dependent Kinase 5 (CDK5). nih.gov In a study involving PC3 prostate cancer cells, tilorone demonstrated a more potent inhibitory effect on cells where CDK5 activity was suppressed. nih.govspandidos-publications.comnih.gov Specifically, after a 72-hour treatment, the IC50 (the concentration required to inhibit the growth of 50% of cells) for tilorone was established at 8–12 μM in PC3 cells with dominant-negative CDK5, compared to 15 μM in control PC3 cells. nih.gov At a concentration of 8 μM, tilorone decreased cell proliferation by 47% in the CDK5-suppressed cells, versus a 24% decrease in the control cells. nih.gov This selective inhibition suggests a mechanism linked to the expression levels of CDK5. nih.govspandidos-publications.comebi.ac.uk While the precise mechanism by which tilorone targets cells with low CDK5 activity is still under investigation, it points to a potential therapeutic strategy exploiting this differential sensitivity. spandidos-publications.comnih.gov

Chromatin Structure Regulation

One of the proposed mechanisms for tilorone's biological activity involves its ability to modulate chromatin structure. spandidos-publications.comnih.govresearchgate.net Tilorone is known to be a DNA intercalating agent, meaning it can insert itself between the base pairs of a DNA double helix. spandidos-publications.comnih.govnih.gov This physical insertion can alter the structure of DNA, which in turn can affect gene expression. spandidos-publications.comnih.gov By modifying the chromatin architecture, tilorone may influence the accessibility of transcriptional machinery to specific genes, thereby regulating their expression. spandidos-publications.comresearchgate.net This action is believed to be a contributing factor to its broad range of effects, including the induction of interferons and its antitumor activities. spandidos-publications.comnih.gov

Interference in Signaling Pathways and Transcription Factors

Tilorone dihydrochloride actively interferes with cellular signaling pathways and the function of transcription factors. spandidos-publications.comnih.govresearchgate.net A significant finding is its role as a potent activator of the Hypoxia Inducible Factor-1 (HIF-1) pathway. nih.govresearchgate.net In a screening study using a neuronal cell line, 10 µM of tilorone induced a nearly 10-fold increase in the activity of a HIF-responsive reporter gene, a significantly stronger activation than that observed with other known HIF activators like desferrioxamine (DFO). nih.gov Further experiments confirmed that tilorone increases the protein levels of HIF-1α in the nucleus of neurons and stimulates the expression of well-known HIF-dependent genes such as Vascular Endothelial Growth Factor (VEGF), Erythropoietin (Epo), and Lactate Dehydrogenase (LDH). nih.gov This activation of the HIF-1 pathway appears to be independent of iron chelation or inhibition of HIF prolyl-hydroxylase domain (PHD) enzymes. nih.govresearchgate.net Tilorone's ability to penetrate the blood-brain barrier and activate HIF in the central nervous system has also been demonstrated. nih.govmedchemexpress.commedchemexpress.com

Cytokine and Chemokine Profile Modulation

Induction of Macrophage Migration Affecting Cytokines

Research has shown that tilorone dihydrochloride administration leads to the production of cytokines that affect macrophage migration. ebi.ac.uk Following oral administration in mice, serum analysis revealed the presence of migration inhibitory factor (MIF) activity. nih.gov The kinetics of this MIF-like activity in the serum was found to be similar to that of interferon, with peak levels observed approximately 24 hours after treatment. ebi.ac.uk This induction of macrophage-modulating cytokines is considered a component of tilorone's immunological effects. ebi.ac.ukgoogle.com

Induction of Microbial Growth Inhibitory Cytokines

In addition to affecting macrophage migration, tilorone induces cytokines with direct microbial growth inhibitory properties. ebi.ac.uk Studies in mice demonstrated that after a single oral dose of tilorone, a bactericidal cytokine appeared in the serum. ebi.ac.uk Unlike the migration inhibitory cytokine that peaked at 24 hours, the concentration of this microbial growth inhibitory cytokine showed a steady increase for up to 48 hours post-treatment. ebi.ac.uk The production of these bactericidal cytokines may contribute to tilorone's broad-spectrum antimicrobial activity. google.com

Specific Cytokine and Chemokine Elevation

Tilorone administration significantly elevates the levels of a wide range of specific cytokines and chemokines. In vivo studies in mice have demonstrated that tilorone injection leads to significantly higher systemic levels of multiple immune mediators compared to controls. nih.gov The induced cytokines and chemokines include Interleukin-6 (IL-6), Interleukin-10 (IL-10), Interleukin-12 (IL-12), Interleukin-17 (IL-17), Eotaxin, Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1 beta (MIP-1B), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). nih.gov Tilorone has also been shown to increase the in vivo secretion of Tumor Necrosis Factor-alpha (TNF-alpha) and IL-12 from macrophages. nih.gov

The table below summarizes the key cytokines and chemokines reported to be induced by Tilorone Dihydrochloride.

| Cytokine/Chemokine | Observation | Reference(s) |

| IL-6 | Significantly higher levels observed in mice treated with tilorone. | nih.gov |

| IL-10 | Significantly higher levels observed in mice treated with tilorone. | nih.gov |

| IL-12 | Significantly higher levels of both p40 and p70 subunits observed in mice treated with tilorone. Also shown to be secreted by macrophages. | nih.gov |

| IL-17 | Significantly higher levels observed in mice treated with tilorone. | nih.gov |

| Eotaxin | Significantly higher levels observed in mice treated with tilorone. | nih.gov |

| MCP-1 | Significantly higher levels observed in mice treated with tilorone. | nih.gov |

| MIP-1B | Significantly higher levels observed in mice treated with tilorone. | nih.gov |

| RANTES | Significantly higher levels observed in mice treated with tilorone. | nih.gov |

| TNF-alpha | Shown to be secreted by macrophages from mice treated with tilorone. | nih.gov |

| Interferons (IFNs) | Tilorone is a known inducer of interferons, a key part of its antiviral mechanism. | researchgate.netnih.govasm.org |

Antiviral Efficacy in Preclinical Models

Broad-Spectrum Antiviral Activity Across Viral Families

Tilorone (B613820) dihydrochloride (B599025) is a broad-spectrum antiviral agent with demonstrated efficacy in preclinical models against a wide array of both DNA and RNA viruses. nih.govmdpi.comresearchgate.net Originally identified over five decades ago, this orally bioavailable small molecule has been noted for its activity against diverse viral families, including filoviruses, flaviviruses, coronaviruses, and alphaviruses. mdpi.com Its mechanism of action is complex, with early studies identifying it as a potent inducer of interferon (IFN) in rodents. asm.org However, its antiviral activity can also be observed in interferon-deficient cell lines, suggesting additional mechanisms may be at play. mdpi.com Renewed interest in tilorone has been prompted by recent discoveries of its inhibitory effects against emerging and high-consequence pathogens like Ebola virus, Marburg virus, MERS-CoV, and SARS-CoV-2. nih.govnih.govosf.io

DNA Viruses (e.g., Herpes Simplex Virus, Vaccinia Virus)

Preclinical research has established the antiviral activity of tilorone against DNA viruses. Early studies reported its efficacy against Herpes Simplex Virus (HSV). asm.org The compound's interaction with DNA has been explored as a potential mode of its antiviral action. nih.gov

RNA Viruses

Tilorone dihydrochloride has demonstrated significant inhibitory activity against a wide range of RNA viruses in various preclinical settings.

The efficacy of tilorone against filoviruses, particularly Ebola virus (EBOV), is well-documented in preclinical studies. A machine-learning model first predicted its potential as an EBOV inhibitor, which was subsequently confirmed in laboratory settings. utmb.edunih.gov Tilorone has also shown promising activity against Marburg virus (MARV). nih.govnih.gov

In vitro studies have identified tilorone as one of the most potent small-molecule inhibitors of EBOV. asm.orgnih.gov It demonstrated an EC₅₀ value of 230 nM against EBOV in one study. nih.govmedchemexpress.com The compound's activity against EBOV has been observed in various cell lines, including HeLa cells, though it was found to be less effective in Vero 76 cells. mdpi.com Research also indicates that tilorone, along with related compounds, binds to the EBOV glycoprotein (B1211001), which may contribute to its mechanism of action. acs.org

Table 1: In Vitro Antiviral Activity of Tilorone Against Filoviruses

| Virus | Assay/Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| Ebola Virus (EBOV) | In vitro assay | EC₅₀ | 230 nM | asm.orgnih.govmedchemexpress.com |

In vivo studies using a mouse-adapted EBOV model have shown significant protection. utmb.edu Doses of 25 and 50 mg/kg resulted in 90% survival in mice challenged with a lethal dose of the virus. asm.orgutmb.edu A subsequent study demonstrated that a 30 mg/kg dose was fully protective (100% survival) when administered as early as 2 hours or as late as 24 hours post-infection. asm.orgutmb.edu

Table 2: In Vivo Efficacy of Tilorone Against Ebola Virus in Mice

| Dosing | Survival Rate | Protection Level | Reference |

|---|---|---|---|

| 25 mg/kg | 90% | Efficacious | asm.orgutmb.edu |

| 50 mg/kg | 90% | Efficacious | asm.orgutmb.edu |

Tilorone has been evaluated against several flaviviruses. Studies on experimental infections in mice showed that the drug significantly reduced mortality after an intraperitoneal challenge with West Nile virus. nih.gov Its activity against other flaviviruses like Langat virus (a model for Tick-Borne Encephalitis Virus) has also been assessed. nih.gov While tilorone failed to affect intracerebral infection with Langat virus, it was able to partially reverse cyclophosphamide-enhanced mortality following extraneural inoculation. nih.gov

The antiviral spectrum of tilorone extends to coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.gov Tilorone was found to inhibit MERS-CoV replication in Vero 76 cells. mdpi.com

Against SARS-CoV-2, tilorone's efficacy has been shown to be cell-line dependent. mdpi.com It demonstrated potent inhibition in A549-ACE2 cells with a half-maximal inhibitory concentration (IC₅₀) of 180 nM. acs.orgnih.gov In another assay, the IC₅₀ was found to be approximately 9 μM. acs.orgnih.gov Mechanistic studies suggest that tilorone binds to the SARS-CoV-2 spike receptor-binding domain (RBD) protein with a dissociation constant (Kd) of 339 nM. acs.orgnih.gov Its lysosomotropic properties, which involve altering the pH of lysosomes, may also contribute to its antiviral effect against these viruses. mdpi.com

Table 3: In Vitro Antiviral Activity of Tilorone Against Coronaviruses

| Virus | Assay/Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| MERS-CoV | Vero 76 cells | - | Inhibition reported | mdpi.comnih.govnih.gov |

| SARS-CoV-2 | A549-ACE2 cells | IC₅₀ | 180 nM | acs.orgnih.gov |

| SARS-CoV-2 | Plaque-forming unit assay | IC₅₀ | ~9 μM | acs.orgnih.gov |

Tilorone has demonstrated notable efficacy against multiple viruses within the Alphavirus genus.

Venezuelan Equine Encephalitis Virus (VEEV): In mouse models of VEEV infection, oral administration of tilorone resulted in significant increases in survival rates. nih.gov

Chikungunya Virus (CHIKV): Preclinical studies have reported that tilorone inhibits CHIKV replication in Vero cells. mdpi.comnih.gov

Semliki Forest Virus (SFV): Tilorone has shown protective effects in mice infected with Semliki Forest virus, with one study reporting 100% survival. asm.orgnih.gov

Rift Valley Fever Virus (RVFV): Tilorone has potent antiviral efficacy against RVFV both in vitro and in vivo. nih.govresearchgate.netnih.govutmb.edu In cell culture, it inhibited both the vaccine (MP-12) and virulent (ZH501) strains of RVFV at low micromolar concentrations. nih.govmdpi.com In a mouse model, treatment with tilorone significantly improved survival outcomes after a lethal challenge with the virulent RVFV ZH501 strain. nih.govmdpi.comnih.gov Specifically, administration of the compound immediately after infection resulted in 80% survival. nih.govmdpi.comnih.gov

Table 4: In Vitro Antiviral Activity of Tilorone Against Rift Valley Fever Virus (RVFV)

| RVFV Strain | Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| MP-12 (Vaccine) | Vero CCL81 | EC₅₀ | 0.67 μM | mdpi.com |

| MP-12 (Vaccine) | A549 | EC₅₀ | 1.41 μM | mdpi.com |

| ZH501 (Virulent) | Vero CCL81 | EC₅₀ | 6.45 μM | mdpi.com |

Table 5: In Vivo Efficacy of Tilorone Against Alphaviruses in Mice

| Virus | Finding | Survival Rate | Reference |

|---|---|---|---|

| Venezuelan Equine Encephalitis Virus (VEEV) | Significant increase in survival with oral administration. | Not specified | nih.gov |

| Semliki Forest Virus (SFV) | Protective effects observed. | 100% | asm.orgnih.gov |

Orthomyxoviruses (e.g., Influenza A and B Viruses)

Tilorone has demonstrated efficacy against influenza viruses in preclinical models. In studies involving BALB/c mice infected with influenza A/Aichi/2/68 (H3N2), oral administration of Tilorone was shown to reduce the viral load in the lungs. The maximum reduction observed was between 2 and 3 log units following one to two doses of the compound nih.gov. The antiviral effect in this model is linked to the modulation of the host's immune response. Research suggests that Tilorone enhances the interferon (IFN) response during the early stages of infection while suppressing the excessive production of pro-inflammatory cytokines at later stages nih.gov.

Picornaviruses (e.g., Mengo Virus, Encephalomyocarditis Virus)

The antiviral spectrum of Tilorone includes activity against picornaviruses such as Mengo virus and Encephalomyocarditis virus (EMCV). Early research has indicated that Tilorone is effective against these viruses in mouse models, contributing to its characterization as a broad-spectrum antiviral agent nih.gov. While these viruses are used in research to study viral pathogenesis and immune responses, specific recent data on survival rates or viral titer reduction in Tilorone-treated animal models is limited in the reviewed literature nih.govnih.gov.

Rhabdoviruses (e.g., Vesicular Stomatitis Virus)

Tilorone has been reported to be active against Vesicular Stomatitis Virus (VSV), a member of the Rhabdoviridae family. Its effectiveness in animal models has been noted in historical reviews of the compound's antiviral properties nih.gov.

Hepadnaviruses

Tilorone is utilized for the treatment of viral hepatitis in Russia and several other countries, indicating perceived clinical efficacy against Hepadnaviruses like the Hepatitis B virus (HBV) nih.govmdpi.comresearchgate.net. However, specific preclinical studies detailing the direct inhibitory effect of Tilorone on HBV replication in established in vitro models, such as the HepG2.2.15 cell line, or in animal models were not prominent in the reviewed scientific literature nih.govnih.govfrontiersin.orgresearchgate.net.

Phleboviruses (e.g., Severe Fever with Thrombocytopenia Syndrome Virus)

Tilorone has demonstrated significant antiviral activity against phleboviruses, particularly Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Rift Valley Fever Virus (RVFV).

In preclinical studies, Tilorone shows robust anti-SFTSV effects both in vitro and in vivo. The compound's mechanism is linked to the stimulation of host innate immunity, as it failed to provide protection in mice deficient in type-I interferon receptors nih.gov. In a lethal challenge model using suckling ICR mice, prophylactic treatment with Tilorone at 50 mg/kg resulted in 70% survival, while a 25 mg/kg dose protected 53.33% of the mice nih.gov.

Similarly, Tilorone is effective against RVFV. It inhibits both the vaccine (MP-12) and virulent (ZH501) strains in cell culture nih.govmdpi.comnih.gov. In a lethal challenge mouse model using BALB/c mice, therapeutic treatment with 30 mg/kg/day immediately after infection resulted in 80% survival nih.govmdpi.comnih.gov.

Prophylactic and Therapeutic Antiviral Effects in Animal Models

Tilorone dihydrochloride has demonstrated both prophylactic (preventative) and therapeutic effects against a variety of viruses in animal studies. The outcomes often depend on the specific virus, the animal model used, and the timing of administration.

For Phleboviruses , Tilorone has shown significant protective effects.

Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV): In a lethal challenge model with suckling ICR mice, prophylactic administration of Tilorone at 50 mg/kg and 25 mg/kg resulted in 70% and 53.33% survival rates, respectively nih.gov. As a therapeutic agent, a 20 mg/kg dose protected 78.94% of mice from a lethal challenge nih.gov.

Rift Valley Fever Virus (RVFV): In BALB/c mice challenged with a lethal dose of RVFV, a therapeutic regimen of 30 mg/kg/day initiated immediately after infection led to 80% survival mdpi.comresearchgate.net. When treatment was delayed by one day, a 45 mg/kg/day dose resulted in 30% survival mdpi.comresearchgate.net. Prophylactic treatment with 30 mg/kg 24 hours before infection also achieved an 80% survival rate mdpi.comresearchgate.net.

The compound has also been evaluated against other virus families:

Orthomyxoviruses: In a mouse model of Influenza A virus , Tilorone treatment reduced viral load in the lungs nih.gov.

Filoviruses: Against a lethal Ebola virus challenge in mice, therapeutic doses of 25 mg/kg and 50 mg/kg resulted in 90% survival nih.gov. A 30 mg/kg dose was 100% protective when administered as late as 24 hours post-infection nih.gov.

| Virus Family | Virus | Animal Model | Effect Type | Key Finding (Survival Rate) | Citation |

|---|---|---|---|---|---|

| Phleboviridae | SFTSV | Suckling ICR Mice | Prophylactic | 70% survival (50 mg/kg) | nih.gov |

| Phleboviridae | SFTSV | Suckling ICR Mice | Therapeutic | 78.94% survival (20 mg/kg) | nih.gov |

| Phleboviridae | RVFV | BALB/c Mice | Prophylactic | 80% survival (30 mg/kg) | mdpi.comresearchgate.net |

| Phleboviridae | RVFV | BALB/c Mice | Therapeutic (0h post-infection) | 80% survival (30 mg/kg) | mdpi.comresearchgate.netnih.gov |

| Phleboviridae | RVFV | BALB/c Mice | Therapeutic (24h post-infection) | 30% survival (45 mg/kg) | mdpi.comresearchgate.netnih.gov |

| Filoviridae | Ebola Virus | BALB/c Mice | Therapeutic | 90% survival (25 & 50 mg/kg) | nih.gov |

| Filoviridae | Ebola Virus | BALB/c Mice | Therapeutic (24h post-infection) | 100% survival (30 mg/kg) | nih.gov |

Viral Replication Inhibition Studies in Cell Cultures

Tilorone dihydrochloride inhibits the replication of a diverse range of viruses in various cell culture systems. Its mechanism of action is often linked to the stimulation of host innate immunity and lysosomotropic activity, rather than direct interaction with viral enzymes, which explains its broad-spectrum nature nih.govmdpi.com.

Key findings from in vitro studies include:

Phleboviruses: Tilorone inhibits SFTSV in Huh7 cells with a 50% effective concentration (EC₅₀) of 0.42 µM nih.gov. This antiviral activity is dependent on the host cell's innate immune system, specifically the RIG-I pathway, as the drug is ineffective in Huh7.5 cells which have a deficient RIG-I pathway nih.gov. Against RVFV , Tilorone inhibits both the vaccine strain (MP-12) and the virulent strain (ZH501) in Vero CCL81 (interferon-deficient) and A549 (interferon-competent) cells, with EC₅₀ values in the low micromolar range nih.govmdpi.comnih.gov. Studies showed that delaying treatment for up to 12 hours after infection still resulted in a significant reduction in viral titers nih.gov.

General Observations: The antiviral activity of Tilorone can vary significantly between different cell lines, which may be due to differences in cellular metabolism or innate immune pathway competency nih.gov. For instance, its efficacy against Ebola virus was demonstrated in IFN-competent HeLa cells but not in IFN-deficient Vero 76 cells nih.gov. This underscores the importance of the host cell environment in the drug's antiviral action.

| Virus Family | Virus | Cell Line | EC₅₀ Value | Citation |

|---|---|---|---|---|

| Phleboviridae | SFTSV | Huh7 | 0.42 µM | nih.gov |

| Phleboviridae | RVFV (ZH501) | Vero CCL81 | 6.45 µM | nih.gov |

| Phleboviridae | RVFV (ZH501) | A549 | 6.31 µM | nih.gov |

| Filoviridae | Ebola Virus | (Assay dependent) | 0.23 µM | nih.gov |

Immunomodulatory Activities in Research Models

Effects on Humoral Immunity

Tilorone (B613820) dihydrochloride (B599025) has been shown to influence the humoral arm of the immune system, primarily by augmenting the production of antibodies.

Table 1: Effect of Tilorone Dihydrochloride on Humoral Immune Response in Mice

| Research Model | Antigen | Observed Effect | Reference |

| Mice | Sheep Red Blood Cells (SRBCs) | Stimulation of humoral immune response | nih.govnih.gov |

Effects on Cellular Immunity

Tilorone dihydrochloride exerts profound effects on the cellular components of the immune system, including the activation of key effector cells and the modulation of lymphocyte populations.

A hallmark of tilorone's immunomodulatory activity is its potent activation of Natural Killer (NK) cells. nih.gov Research has shown that tilorone activates NK cells and specific subpopulations of cytotoxic T-lymphocytes that are capable of recognizing and eliminating tumor cells that lack HLA (Human Leukocyte Antigen) expression. nih.gov This activation is a critical component of its anti-tumor activity. In preclinical models, pretreatment of mice with a tilorone analogue resulted in the inhibition of metastatic tumor colonization and a significant increase in survival, an effect attributed to the activation of NK cells. Furthermore, tilorone is recognized as a potent inducer of gamma interferon (IFN-γ), which is known to boost NK cell activity. nih.gov

Table 2: Activation of Natural Killer (NK) Cells by Tilorone Dihydrochloride

| Research Finding | Experimental System | Key Outcome | Reference |

| Activation of NK cells and cytotoxic lymphocytes | In vitro co-culture | Killing of HLA-negative tumor cells | nih.gov |

| Inhibition of metastatic colonization | In vivo (mice) | Increased survival | |

| Induction of IFN-γ | In vivo (mice) | Boosted NK cell activity | nih.gov |

Tilorone dihydrochloride has been found to enhance phagocytic activity, a critical function of the innate immune system for clearing pathogens and cellular debris. This enhancement appears to be mediated indirectly through the activation of other immune cells. Research has shown that tilorone treatment activates splenic macrophage phagocytosis through the activation of NK cells. nih.gov These activated NK cells serve as a source of interferon, which in turn stimulates the phagocytic capabilities of macrophages. nih.gov This finding highlights a sophisticated interplay between different components of the immune system orchestrated by tilorone, where the activation of one cell type leads to the enhanced function of another.

Table 3: Tilorone-Mediated Enhancement of Phagocytic Activity

| Mechanism | Mediating Cell Type | Effector Cell | Key Outcome | Reference |

| Indirect Activation | Natural Killer (NK) Cells | Splenic Macrophages | Increased phagocytic activity | nih.gov |

Modulation of Reticuloendothelial System Activity

Tilorone dihydrochloride has been observed to exert a significant influence on the activity of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system. nih.gov Research indicates that this compound can stimulate the RES, leading to enhanced phagocytic activity, a crucial component of the innate immune response. nih.gov

Early studies investigating the immunological effects of tilorone and its analogs highlighted its capacity to stimulate the RES. nih.gov This stimulation is characterized by an increase in the phagocytic capability of macrophages, which are key cellular components of this system. The enhancement of phagocytosis by tilorone has been demonstrated in various research models. nih.gov

One notable study evaluated the effect of tilorone hydrochloride on the phagocytic activity of the RES in mice. nih.gov The research measured the clearance of colloidal carbon from the bloodstream as an indicator of RES phagocytic function. The findings from this study are detailed in the table below.

Table 1: Effect of Tilorone Hydrochloride on the Phagocytic Activity of the Reticuloendothelial System

| Treatment Group | Phagocytic Index (K) |

| Control (Vehicle) | 0.025 |

| Tilorone Hydrochloride | 0.050 |

| Data derived from studies on the effect of Tilorone hydrochloride on the clearance of colloidal carbon in mice. nih.gov |

The data clearly indicates a significant increase in the phagocytic index in the tilorone-treated group compared to the control group, demonstrating a marked stimulation of the reticuloendothelial system. nih.gov This enhancement of phagocytic activity is a key aspect of tilorone's immunomodulatory profile. nih.gov The activation of macrophages and the subsequent increase in their capacity to engulf foreign particles and cellular debris contribute to its broader effects on the immune system. nih.gov

Antineoplastic and Antitumor Research

Activity Against Various Cancer Cell Lines

Tilorone (B613820) has demonstrated cytotoxic activity against a range of cancer cell lines in laboratory settings. Its effectiveness is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the proliferation of 50% of the cancer cells.

Research has shown that Tilorone can reduce the proliferation of human breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 concentrations of 34.08 µM and 14.27 µM, respectively. researchgate.net In studies involving the murine hepatoma cell line Hepa1-6, the IC50 for Tilorone was determined to be 50 μg/ml. nih.govresearchgate.net This particular cell line is derived from a BW7756 mouse hepatoma and is a common model for liver cancer research. nih.govcrownbio.comatcc.org

| Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|

| MCF-7 | Breast Cancer | 34.08 µM | researchgate.net |

| MDA-MB-231 | Breast Cancer | 14.27 µM | researchgate.net |

| Hepa1-6 | Hepatoma (Liver Cancer) | 50 µg/ml | nih.govresearchgate.net |

Efficacy in Animal Tumor Models

The antitumor potential of Tilorone dihydrochloride has also been evaluated in various animal models, demonstrating its ability to inhibit tumor growth and progression in living organisms.

In studies using a transplantable R3230 AC rat adenocarcinoma model, Tilorone administered in drinking water significantly retarded and slowed tumor growth in Fischer 344 rats. nih.gov Research on Ehrlich carcinoma, a type of solid tumor, showed that analogs of Tilorone could inhibit tumor development by up to 93%. aacrjournals.orgaacrjournals.org Specifically, 2,7-bis(2-diethylaminoacetyl)fluorene dihydrochloride, a congener of Tilorone, was noted for its potent inhibition of Ehrlich solid tumor growth. aacrjournals.org

Tilorone and its derivatives have also shown activity against Friend virus leukemia in mice. nih.gov Analogs of Tilorone inhibited splenomegaly associated with the Friend leukemia virus by up to 94% during the proliferative phase of the disease. aacrjournals.org Other studies reported significant inhibition of splenic enlargement in Friend virus leukemia, with some Tilorone analogs achieving 32-48% inhibition. nih.gov

| Animal Model | Effect | Reported Efficacy | Source |

|---|---|---|---|

| R3230 AC Rat Adenocarcinoma | Retarded and slowed tumor growth | Significant | nih.gov |

| Ehrlich Carcinoma (Solid Tumor) | Inhibition of tumor development | Up to 93% (analogs) | aacrjournals.orgaacrjournals.org |

| Friend Leukemia Virus | Inhibition of splenomegaly | Up to 94% (analogs) | aacrjournals.orgnih.govnih.gov |

Mechanisms of Antitumor Action

The anticancer effects of Tilorone dihydrochloride are attributed to several distinct biological mechanisms, including the induction of programmed cell death, interference with cellular growth processes, and inhibition of tumor-supporting systems like angiogenesis and DNA replication.

One of the key mechanisms of Tilorone's antitumor action is the induction of apoptosis, or programmed cell death, in cancer cells. This process involves the regulation of specific pro-apoptotic and anti-apoptotic proteins. Studies on the Hepa1-6 mouse hepatoma cell line have shown that Tilorone dihydrochloride treatment leads to an upregulation in the expression of the pro-apoptotic gene Bax and a corresponding downregulation in the expression of the anti-apoptotic gene Bcl-2. nih.govresearchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and by shifting this balance, Tilorone promotes the self-destruction of cancer cells. researchgate.net

Tilorone has been observed to directly interfere with the proliferation of cancer cells. Research has demonstrated that Tilorone can inhibit the growth of various cancer cell lines, including PC3 prostate cancer cells and MCF-7 and MDA-MB-231 breast cancer cells. researchgate.netnih.gov This antiproliferative effect is a fundamental aspect of its potential as a chemotherapeutic agent, as it directly targets the uncontrolled cell division that characterizes cancer. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Tilorone has been shown to exert anti-angiogenic effects by modulating key signaling molecules. Specifically, treatment with Tilorone has been found to decrease the levels of Vascular Endothelial Growth Factor-A (VEGF-A) in tumor tissues. researchgate.netresearchgate.net VEGF-A is a potent pro-angiogenic factor, and its inhibition can disrupt the blood supply to tumors, thereby impeding their growth and spread. nih.govmdpi.com

Tilorone and its analogs have been found to inhibit the enzymes responsible for DNA synthesis, a critical process for rapidly dividing cancer cells. nih.gov Research has shown that Tilorone can inhibit the activity of cellular DNA polymerases alpha and beta, as well as DNA polymerase gamma. nih.gov These enzymes are essential for the replication and repair of DNA. By inhibiting these deoxynucleotide-polymerizing enzymes in human leukemia lymphoblasts, Tilorone effectively halts the process of DNA synthesis, thereby preventing cancer cells from replicating. nih.gov

Other Biological Activities and Mechanisms in Preclinical Studies

Neuroprotective Effects

Preclinical investigations have demonstrated that Tilorone (B613820) dihydrochloride (B599025) exerts protective effects in the central nervous system (CNS), particularly in the context of ischemic and traumatic injuries. These neuroprotective capabilities are largely attributed to its ability to activate adaptive cellular stress response pathways.

Preconditioning Against Ischemic Stroke

Tilorone dihydrochloride has been shown to induce a state of preconditioning that confers significant protection against ischemic stroke in rodent models. Systemic administration of tilorone prior to the induction of ischemia has been found to reduce infarct size by as much as 80% in a rat model of permanent stroke and nearly 70% in a murine model of transient focal ischemia.

The underlying mechanism of this neuroprotection is multifaceted. Tilorone is a potent inducer of the Type I interferon (IFN) response, a pathway implicated in brain preconditioning. As a DNA intercalator, it is hypothesized that tilorone stabilizes cytosolic DNA, triggering an innate immune response that leads to the activation of protective IFN-mediated pathways. This suggests that tilorone may precondition the brain against ischemic damage by initiating a controlled, low-level stress response that prepares neural tissues for a subsequent, more severe ischemic insult. Interestingly, while tilorone robustly activates hypoxia-inducible factor (HIF), a key component of the cellular response to low oxygen, its preconditioning effect is also associated with a reduction in certain hypoxia-associated mRNAs, indicating a complex regulatory role. Some evidence suggests that the protective effects may originate from a non-CNS site of action.

Protection Against Traumatic Spinal Cord Injury

The neuroprotective actions of Tilorone dihydrochloride extend to traumatic injuries of the spinal cord. In preclinical studies involving male rodents, tilorone has been demonstrated to provide effective prophylaxis against traumatic spinal cord injury. This protective effect is closely linked to its ability to modulate cellular responses to hypoxia within the CNS. The capacity of tilorone to activate the HIF pathway is considered a key factor in mitigating the secondary injury cascades that follow initial spinal cord trauma, which are often exacerbated by localized ischemia and hypoxia.

Modulation of Hypoxia-Associated mRNAs in Brain and Peripheral Organs

While Tilorone dihydrochloride is a known activator of the HIF pathway, its influence on downstream gene expression is complex and not fully elucidated. In contrast to what might be expected from a HIF activator, studies have shown that in some contexts, tilorone can lead to a significant reduction in the expression of certain hypoxia-associated messenger RNAs (mRNAs). For instance, in murine models, tilorone treatment has been observed to decrease the levels of vascular endothelial growth factor (VEGF) mRNA in the brain, liver, and kidney. This suggests that tilorone's mechanism of action is not a simple upregulation of all HIF target genes but rather a more nuanced modulation of the hypoxic response.

Activation of HIF in the Central Nervous System

A central mechanism underpinning the neuroprotective effects of Tilorone dihydrochloride is its ability to potently activate the HIF pathway within the CNS. Tilorone can cross the blood-brain barrier and elevate the levels of HIF-1α protein. This activation is notable because it occurs independently of iron chelation or the inhibition of HIF prolyl 4-hydroxylases (PHDs), the primary mechanism for many other HIF-stabilizing compounds. This suggests that tilorone may influence the synthesis of HIF-1α rather than preventing its degradation. One proposed, though not definitively proven, mechanism is the activation of cell surface nicotinic receptors, which could lead to a signaling cascade involving Erk, Akt, and mTOR, ultimately resulting in increased translation of HIF-1α.

Antifibrotic Properties

In addition to its neuroprotective effects, Tilorone dihydrochloride has demonstrated significant antifibrotic properties in preclinical models of tissue fibrosis, particularly in the lungs.

Attenuation of Pulmonary Fibrosis in Animal Models

Tilorone dihydrochloride has been identified as a promising agent for combating pulmonary fibrosis. In a mouse model of silica-induced lung fibrosis, administration of tilorone resulted in a marked reduction of fibrotic changes in the lung tissue. This antifibrotic effect is associated with the compound's ability to act as a bone morphogenetic protein (BMP) inducer. Specifically, tilorone has been shown to increase the expression of BMP-7, a protein known to counteract the pro-fibrotic signaling of transforming growth factor-β (TGF-β).

The tangible effects of tilorone in these animal models include a significant decrease in lung hydroxyproline (B1673980) content, a key biochemical marker of collagen deposition and fibrosis. Furthermore, tilorone treatment leads to a reduction in the expression of collagen genes, such as Col1a1 and Col3a1.

| Parameter | Silica-Treated Control | Silica + Tilorone-Treated | Outcome |

|---|---|---|---|

| Lung Hydroxyproline Content | Elevated | Significantly Decreased | Reduction in collagen deposition |

| Collagen Gene Expression (Col1a1, Col3a1) | Upregulated | Significantly Decreased | Inhibition of extracellular matrix synthesis |

| Histological Changes | Pronounced fibrotic lesions | Markedly Decreased | Amelioration of lung tissue scarring |

| BMP-7 Expression | - | Increased | Induction of anti-fibrotic signaling |

Modulation of Bone Morphogenetic Protein (BMP) Signaling

Tilorone dihydrochloride has been identified as a modulator of bone morphogenetic protein (BMP) signaling pathways. atsjournals.orgnih.gov Preclinical studies have demonstrated that tilorone can induce BMP signaling. atsjournals.org In lung epithelial cells, it has been shown to increase the expression of BMP-7 and a BMP target gene, Id3. atsjournals.org Further research in C2C12 myoblasts, a mouse myoblast cell line, revealed that tilorone treatment led to an increased transcription of multiple BMPs, including BMP2, BMP4, BMP7, and BMP14. researchgate.netnih.govmtak.hu

This upregulation of BMP expression is accompanied by an enhancement of the BMP signaling cascade. mtak.hu Tilorone was observed to increase the expression of Smad4 and the phosphorylation of BMP-mediated Smad1/5/8, which are key components in the transduction of BMP signals. researchgate.netnih.govmtak.hu The activation of this signaling pathway is significant as BMPs are part of the transforming growth factor-β (TGF-β) superfamily and are involved in a wide range of biological processes. nih.gov

Table 1: Effects of Tilorone on BMP Signaling Components in Preclinical Models

| Model System | Effect of Tilorone | Specific Findings | Reference |

|---|---|---|---|

| A549 Lung Epithelial Cells | Induction of BMP Signaling | Increased expression of BMP-7 and Id3. atsjournals.org | atsjournals.org |

| C2C12 Myoblasts | Upregulation of BMP Transcription | Increased transcription of BMP2, BMP4, BMP7, and BMP14. researchgate.netnih.govmtak.hu | researchgate.netnih.govmtak.hu |

| C2C12 Myoblasts | Enhancement of BMP Signaling Cascade | Increased Smad4 expression and phosphorylation of Smad1/5/8. researchgate.netnih.govmtak.hu | researchgate.netnih.govmtak.hu |

Reduction of Collagen Gene Expression (e.g., Col1A1, Col3A1)

In preclinical models of fibrosis, tilorone has demonstrated antifibrotic properties by reducing the expression of key collagen genes. atsjournals.orgnih.gov In a mouse model of silica-induced pulmonary fibrosis, administration of tilorone resulted in a decrease in the expression of collagen genes Col1A1 and Col3A1. atsjournals.org This reduction in collagen gene expression correlated with a decrease in lung hydroxyproline content and markedly reduced histological changes associated with fibrosis. atsjournals.org

The antifibrotic potential of tilorone has also been investigated in the context of cardiac fibrosis. nih.gov In studies using human cardiac fibroblasts, tilorone treatment was shown to significantly lower the transforming growth factor-β (TGFβ)-induced synthesis of collagen. nih.gov These findings suggest that tilorone's ability to downregulate the expression of major extracellular matrix proteins like collagen 1 and collagen 3 contributes to its antifibrotic effects. nih.gov

Metabolic Modulation and Related Research

Effects on Glucose Uptake and Akt2/AS160 Signaling

Tilorone has been shown to improve glucose uptake in both in vitro and in vivo models. researchgate.netnih.gov This effect is mediated through the enhancement of the Akt2/AS160 signaling pathway, which is a critical regulator of glucose transporter 4 (GLUT4) translocation. researchgate.netnih.govbohrium.com In skeletal muscle cells, tilorone administration increased the activation of Akt2 and AS160 (also known as TBC1D4). researchgate.netnih.gov

This activation of the signaling pathway was accompanied by an increase in the levels of glucose transporters GLUT4 and GLUT1, leading to enhanced uptake of glucose. researchgate.netnih.govmtak.hu Studies in differentiated myotubes confirmed that tilorone increased AS160 phosphorylation and glucose uptake. researchgate.netnih.gov Furthermore, tilorone demonstrated an insulin-sensitizing effect by further increasing insulin-stimulated phosphorylation of Akt2 and glucose uptake in myotubes. researchgate.netnih.govmtak.hu In vivo experiments in mice showed that systemic administration of tilorone resulted in increased glucose uptake in skeletal muscle, liver, and adipose tissue. researchgate.netbohrium.com

Table 2: Tilorone's Impact on Glucose Metabolism Pathways

| Biological Target | Observed Effect | Model System | Reference |

|---|---|---|---|

| Akt2/AS160 Signaling | Increased activation/phosphorylation | Skeletal muscle cells, myotubes | researchgate.netnih.govmtak.hu |

| Glucose Transporters (GLUT1, GLUT4) | Increased levels | Skeletal muscle cells | researchgate.netnih.govmtak.hu |

| Glucose Uptake | Enhanced | Skeletal muscle cells, myotubes, mice (skeletal muscle, liver, adipose tissue) | researchgate.netnih.govbohrium.com |

| Insulin-Stimulated Akt2 Phosphorylation | Increased | Myotubes | researchgate.netnih.govmtak.hu |

Radioprotective Activity

Preclinical research has identified radioprotective properties associated with tilorone. nih.govnih.gov As an interferon inducer, its radioprotective activity was investigated against both acute X-ray irradiation and prolonged 60Co-gamma rays irradiation. nih.gov In these studies, all tested interferon inducers, including tilorone, demonstrated radioprotective effects. nih.gov The evaluation methods used to determine this activity included the endogenous spleen colony formation test and the percentage of surviving mice 30 days post-irradiation. nih.gov

Effects on Prion Clearance and Disease Incubation

Studies have indicated that tilorone can affect the progression of prion diseases in preclinical settings. nih.gov It has been shown to delay the clearance of infectious prions. nih.gov Consequently, this delay in clearance leads to a prolonged incubation time for prion disease. nih.gov

Modulation of Glycosaminoglycan Accumulation

Tilorone has been observed to induce the accumulation of glycosaminoglycans (GAGs). nih.govnih.gov As a dicationic amphiphilic drug, tilorone accumulates in lysosomes. nih.gov This accumulation interferes with the normal degradation process of sulphated GAGs, leading to a generalized lysosomal storage of these molecules, primarily dermatan sulphate, both in vivo and in cultured cells. nih.gov A study on cultured bovine corneal fibroblasts showed that it took approximately 42 hours to reach 50% of the GAG storage observed after 96 hours of tilorone exposure. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Tilorone dihydrochloride |

| Bone Morphogenetic Protein (BMP) |

| Smad4 |

| Smad1/5/8 |

| Collagen (Col1A1, Col3A1) |

| Hydroxyproline |

| Transforming growth factor-β (TGFβ) |

| Akt2 |

| AS160 (TBC1D4) |

| Glucose transporter 4 (GLUT4) |

| Glucose transporter 1 (GLUT1) |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models have demonstrated that Tilorone (B613820) dihydrochloride (B599025) is rapidly absorbed and exhibits dose-dependent pharmacokinetics. Following intraperitoneal (i.p.) administration in BALB/c mice, plasma concentrations of Tilorone reached their peak within 0.083 to 0.25 hours nih.gov.

Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties revealed that Tilorone has excellent solubility and high permeability, as suggested by Caco-2 permeability assays nih.govresearchgate.net. These characteristics are predictive of good oral bioavailability nih.gov. In fact, after oral administration, its bioavailability is reported to be 60% amegroups.cn.

Pharmacokinetic analyses in mice at 2 mg/kg and 10 mg/kg dose levels showed that exposure to Tilorone, measured by the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), increased with the dose level in both male and female mice nih.govresearchgate.net. However, a notable sex difference was observed, with plasma levels being approximately 2.5-fold higher in male mice compared to females nih.gov. The volume of distribution (V/F) was reported to be relatively high, indicating that the compound distributes from the plasma into the tissues nih.gov.

In terms of plasma protein binding, Tilorone was found to have a moderate binding affinity. Studies have shown it to be 52% bound to human plasma proteins and approximately 80% bound to plasma proteins in general nih.govamegroups.cn. It was also determined not to be a P-glycoprotein (P-gp) substrate, which suggests it is less likely to be subject to active efflux from cells nih.govresearchgate.net.

| Parameter | 2 mg/kg (Male) | 10 mg/kg (Male) | 2 mg/kg (Female) | 10 mg/kg (Female) |

|---|---|---|---|---|

| Tmax (h) | 0.25 | 0.25 | 0.083 | 0.25 |

| Cmax (ng/mL) | 212 ± 103 | 1,213 ± 290 | 92.1 ± 13.9 | 492 ± 137 |

| AUCinf (h*ng/mL) | 1,472 ± 117 | 7,595 ± 1,515 | 583 ± 116 | 2,987 ± 457 |

| t1/2 (h) | 15.7 ± 2.6 | 20.8 ± 3.4 | 17.1 ± 2.9 | 18.5 ± 2.4 |

Elimination Kinetics in Animal Models (e.g., rats, mice)

The elimination kinetics of Tilorone dihydrochloride show significant variation between different animal species, particularly rats and mice. Studies using radiolabeled [3H]-Tilorone have provided detailed insights into its excretion pathways and rates nih.govsemanticscholar.org.

In rats, Tilorone is almost completely eliminated from the body within 5 days, with approximately 80% of the total radioactivity recovered in excreta, indicating no significant accumulation nih.govsemanticscholar.org. The primary route of elimination in rats is through feces, which accounts for about 69.0% ± 2.8% of the administered dose. Urinary excretion plays a much less significant role, accounting for only 9.8% ± 1.2% nih.govsemanticscholar.org. The mean residence time (MRT) of Tilorone in rats is approximately 36 hours nih.govsemanticscholar.org.

In contrast, the elimination process is substantially slower in mice. Over a 10-day period, only 52.68% to 57.35% of the total radioactivity was eliminated following intravenous or oral administration, respectively nih.govsemanticscholar.org. Unlike in rats, the routes of excretion in mice are more balanced, with nearly equal elimination through urine (27.85%–28.9%) and feces (24.4%–26.45%) nih.govsemanticscholar.org. This pattern was consistent regardless of the administration route. The MRT in mice is significantly longer than in rats, ranging from 120 to 150 hours nih.govsemanticscholar.org.

Further studies have shown that Tilorone undergoes limited biotransformation in rodents, with about 89% of the compound being eliminated in its parent form in the feces of both rats and mice semanticscholar.org. The elimination half-life (t1/2) in mice has been calculated to be approximately 18 hours nih.govresearchgate.net.

| Parameter | Rats | Mice |

|---|---|---|

| Observation Period | 5 days | 10 days |

| Total Elimination | ~80% | ~53-57% |

| Fecal Excretion (%) | 69.0% ± 2.8% | 24.4% - 26.45% |

| Urinary Excretion (%) | 9.8% ± 1.2% | 27.85% - 28.9% |

| Mean Residence Time (MRT) | 36 hours | 120 - 150 hours |

Tissue Distribution in Preclinical Species

Studies on the distribution of Tilorone dihydrochloride in preclinical species indicate that the compound is distributed from the plasma into various tissues. Pharmacokinetic analyses in mice have revealed a relatively high volume of distribution (V/F), which supports the finding that Tilorone does not remain confined to the bloodstream and spreads to peripheral tissues nih.gov. Early research utilizing radiolabeled Tilorone hydrochloride provided evidence of its subcellular distribution in the tissues of both mice and rats nih.gov.

Synthetic Analogs and Structure Activity Relationship Sar Research

Design and Synthesis of Tilorone (B613820) Analogs

The design of tilorone analogs has primarily focused on modifications of three key areas of the molecule: the central fluorenone skeleton, the basic ether side chains at the 2 and 7 positions, and the terminal amino groups of these side chains.

One significant study detailed the synthesis of twenty-two novel tilorone analogs. researchgate.net These analogs were created by systematically altering the fluorenone core, the length and branching of the side chains, and the nature of the terminal amino groups. researchgate.net The synthetic strategies employed generally involve the reaction of a substituted 2,7-dihydroxyfluoren-9-one intermediate with various aminoalkyl halides. researchgate.net

Further illustrating the diversity of synthetic approaches, researchers have also developed cisplatin (B142131) derivatives of tilorone. researchgate.net This involves coupling the tilorone molecule with platinum, creating polymeric structures with potentially novel mechanisms of action. researchgate.net

Other synthetic efforts have produced nonplanar, 9-sulfone, and fluorene (B118485) analogues of tilorone dihydrochloride (B599025). The synthesis of these compounds often involves novel routes, such as the preparation and solvolysis of tetrazonium fluoroborate salts of 2,7-diaminofluoren-9-one.

A variety of synthetic techniques, including both conventional heating and microwave-assisted methods, have been utilized to produce these analogs. The resulting compounds are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures.

Correlation Between Structural Modifications and Biological Activities

The evaluation of tilorone analogs has revealed important correlations between specific structural features and their biological effects, particularly in the realms of anticancer and antiviral activities.

Anticancer Activity:

A comprehensive study of twenty-two newly synthesized tilorone analogs demonstrated that modifications to the fluorenone skeleton, side chains, and amino groups significantly impact their anticancer properties. researchgate.net Out of this series, ten compounds exhibited superior anticancer activity compared to the parent tilorone molecule. researchgate.net Two analogs, designated as 2c and 5d , were particularly noteworthy for their potent and selective anticancer effects. researchgate.net Analog 2c displayed IC50 values of less than 7 μM against various cancer cell lines, while showing much lower toxicity (IC50 > 35 μM) towards non-cancerous cell lines. researchgate.net Similarly, analog 5d had IC50 values below 10 μM for cancer cells and greater than 53 μM for non-cancerous cells. researchgate.net These findings highlight the potential to enhance anticancer efficacy and improve the therapeutic index through specific structural alterations. The planar structure of the fluorenone core is considered a key contributor to the anticancer effects of these compounds. researchgate.net

| Compound | Modification Highlights | Anticancer Activity (IC50) | Selectivity |

| Tilorone | Parent Compound | Varies by cell line | Baseline |

| Analog 2c | Modified fluorenone skeleton/side chains | < 7 µM (cancer cell lines) | High (> 5-fold) |

| Analog 5d | Modified fluorenone skeleton/side chains | < 10 µM (cancer cell lines) | High (> 5.3-fold) |

Antiviral and Interferon-Inducing Activity:

The antiviral activity of tilorone is often linked to its ability to induce interferon. Structure-activity relationship studies have shown that the planarity of the fluorenone ring system is a critical factor for this activity. For instance, nonplanar analogs of tilorone have been found to be inactive as interferon inducers. Furthermore, the nature of the side chains plays a crucial role. The presence of the basic ether side chains is essential for activity, and modifications to these chains can modulate the interferon-inducing and antiviral effects.

Comparative Studies with Related Congeners